4-Methyl-DL-tryptophan

Overview

Description

4-Methyl-DL-tryptophan is a derivative of tryptophan that inhibits ATB0,±specific glycine uptake . It is a natural product found in Aspergillus fumigatus .

Synthesis Analysis

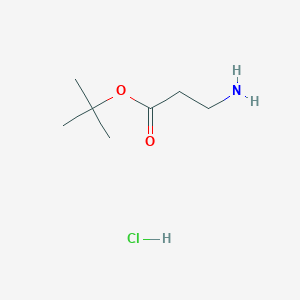

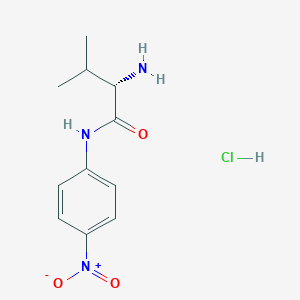

4-Methyltryptophan is a competitive inhibitor of the enzyme dimethylallyltryptophan synthase in Claviceps purpurea, which catalyzes the prenylation of tryptophan at C4 of the indole nucleus in the first committed step of ergot alkaloid biosynthesis . A novel selection system for plant genetic transformation was developed based on the enzyme tryptophan decarboxylase (TDC) from Catharanthus roseus. This enzyme converts the toxic tryptophan analogue 4-methyl tryptophan (4-mT) into the non-toxic compound 4-methyl tryptamine .

Molecular Structure Analysis

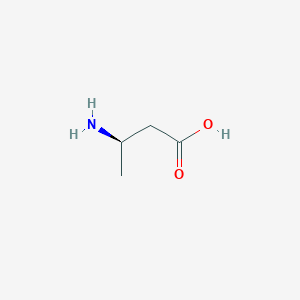

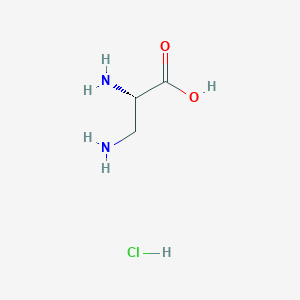

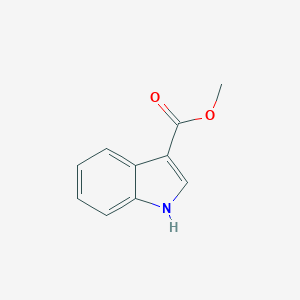

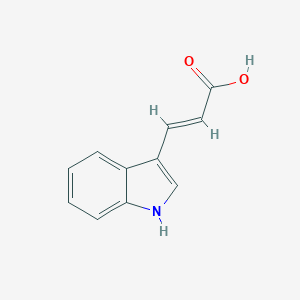

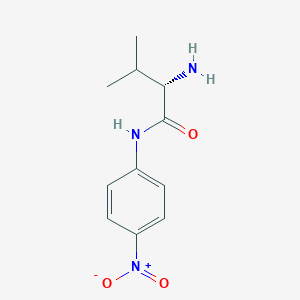

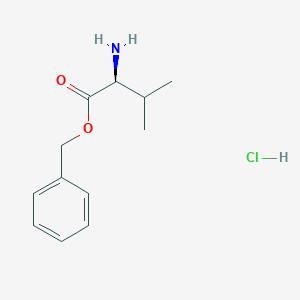

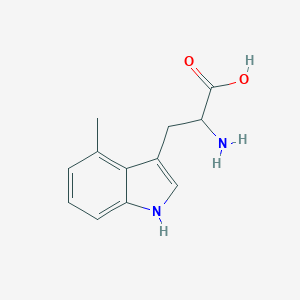

The molecular formula of this compound is C12H14N2O2 . The molecular weight is 218.25 g/mol . The IUPAC name is 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid . The InChI is 1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16) .

Chemical Reactions Analysis

The aromatic prenyltransferase dimethylallyltryptophan synthase in Claviceps purpurea catalyzes the normal prenylation of tryptophan at C4 of the indole nucleus in the first committed step of ergot alkaloid biosynthesis .

Physical And Chemical Properties Analysis

This compound appears as a beige powder . The melting point is between 289 - 290 °C . The initial boiling point and boiling range is 342.72°C .

Scientific Research Applications

Inhibition of Bacterial Growth and Protein Synthesis : DL-Tryptophan analogs, like 4-Methyl-DL-tryptophan, can inhibit the growth of bacteria like E. coli and incorporate into bacterial protein in place of tryptophan, as found in studies using fluorotryptophan (Browne, Kenyon, & Hegeman, 1970).

Influence on Brain Tryptophan Metabolism : Alpha-methyl-DL-tryptophan (a similar compound) can influence tryptophan-2,3-dioxygenase levels in the brain and its enzymic conversion to kynurenine (Gal, 1974).

Studying Brain Serotonergic System : Alpha-Methyl-L-tryptophan, an analog of tryptophan, has been used to study brain serotonin synthesis rates, demonstrating its utility in biological modeling and neurological research (Diksic & Young, 2001).

In Plant Biology : Alpha-methyl-DL-tryptophan stimulates anthocyanin synthesis in dark-grown seedlings of Sinapis alba L., indicating a role in plant pigment synthesis (Schraudolf, 2004).

Selectable Marker in Plant Cells : The enzyme tryptophan decarboxylase converts 4-methyl tryptophan into non-toxic compounds, allowing it to be used as a selectable marker in plant genetic transformation (Goddijn et al., 1993).

Inhibitor of Tryptophan Oxidation : Alpha-Methyl-DL-tryptophan inhibits the oxidation of DL-tryptophan, potentially affecting amino acid metabolism in organisms (Sourkes & Townsend, 1955).

Effects on Weight and Metabolism in Rats : When injected into rats, alpha-methyl-DL-tryptophan exhibits a weight-depressing action and influences tryptophan pyrrolase activity in the liver (Sankoff & Sourkes, 1962).

Fluorescent and Infrared Probes : Tryptophan derivatives, including this compound, can be used as fluorescent and infrared probes in hydration environments, useful in biological and chemical studies (Huang et al., 2018).

Regulation of Tryptophan Biosynthesis : 5-Methyl-Tryptophan and its analogs play a role in regulating tryptophan biosynthesis in organisms like yeast, highlighting their utility in genetic and enzymatic studies (Schürch, Miozzari, & Hütter, 1974).

Inhibition of Immunosuppressive Enzymes : Stereiosomers of 1-Methyl-tryptophan, including those similar to this compound, can inhibit indoleamine 2,3-dioxygenase in dendritic cells, an enzyme involved in immunosuppression and cancer (Hou et al., 2007).

Mechanism of Action

Target of Action

4-Methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid . It primarily targets the indoleamine-2,3-dioxygenase (IDO) enzyme . IDO is a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism . It plays a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

This compound interacts with its primary target, the IDO enzyme, by inhibiting its activity . This inhibition disrupts the normal metabolism of tryptophan along the kynurenine pathway . The compound’s interaction with IDO can lead to changes in the production of downstream metabolites, affecting various biochemical processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the kynurenine pathway of tryptophan metabolism . This pathway is involved in inflammation, immune responses, and excitatory neurotransmission . Disruptions in this pathway, caused by the inhibition of IDO, can lead to alterations in these physiological processes .

Pharmacokinetics

As a derivative of tryptophan, it is expected to share similar adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in tryptophan metabolism and the downstream effects of this disruption . By inhibiting IDO, this compound can affect the production of various bioactive compounds, potentially impacting physiological functions such as immunity, metabolism, and neurological function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota can influence tryptophan metabolism, which could potentially affect the action of this compound . Additionally, factors such as diet, which can affect the levels of tryptophan and other amino acids in the body, might also influence the compound’s action .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

Tryptophan metabolism plays an important role in immunological disorders such as ulcerative colitis . The amount of consumed L-Tryptophan (L-Trp), a ubiquitous dietary component, determines the transcription level of the colonic T cell homing receptor, GPR15, hence affecting the number of colonic FOXP3 + regulatory T (Treg) cells and local immune homeostasis . Thus, improving our understanding of the function of Tryptophan as well as its derived metabolites will help to move one step closer towards tailored therapies aiming to treat cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

4-Methyl-DL-tryptophan interacts with various enzymes and proteins. It is a tryptophan derivative that inhibits ATB0,±specific glycine uptake . This interaction suggests that this compound may play a role in the regulation of glycine levels in the body, which could have implications for various biochemical processes.

Cellular Effects

It is known that tryptophan and its metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . As a derivative of tryptophan, this compound may have similar effects on cells.

Molecular Mechanism

It is known to inhibit ATB0,±specific glycine uptake . This suggests that it may interact with the ATB0,+ transporter, potentially affecting the transport of glycine and other substrates.

Temporal Effects in Laboratory Settings

It is known that tryptophan and its metabolites can have long-term effects on cellular function . As a derivative of tryptophan, this compound may have similar long-term effects.

Metabolic Pathways

This compound is involved in the metabolism of tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . As a derivative of tryptophan, this compound may be involved in these or similar metabolic pathways.

Transport and Distribution

It is known to inhibit ATB0,±specific glycine uptake , suggesting that it may interact with the ATB0,+ transporter.

properties

IUPAC Name |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGLSZLQLNZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1954-45-6 | |

| Record name | 4-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1954-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 4-Methyl-DL-tryptophan influence the production of indole-synthesizing enzymes in Neurospora crassa?

A: Unlike L-tryptophan, which effectively represses the formation of indole-synthesizing activity, this compound was found to be ineffective in repressing the formation of these enzymes in Neurospora crassa. [] This suggests that the structural difference introduced by the methyl group at the 4-position significantly impacts its interaction with the regulatory mechanisms controlling enzyme production.

Q2: How does this compound compare to L-tryptophan in terms of its effect on pre-existing indole-synthesizing activity in Neurospora crassa?

A: While L-tryptophan demonstrates strong inhibitory effects on pre-existing indole-synthesizing activity, this compound shows a much weaker inhibitory effect. [] This difference in inhibitory potency further highlights the importance of the specific structure of tryptophan for effective feedback inhibition of the tryptophan biosynthetic pathway.

Q3: Does this compound affect the regulation of the tryptophan biosynthetic pathway in Xanthomonas pruni?

A: The provided research articles do not explore the effects of this compound on Xanthomonas pruni. [, ] Therefore, no conclusions can be drawn about its impact on this specific organism.

Q4: What is the significance of studying compounds like this compound in the context of tryptophan biosynthesis?

A: Studying the effects of tryptophan analogs like this compound provides valuable insights into the regulatory mechanisms governing tryptophan biosynthesis. [, , ] By observing how structural modifications impact a compound's ability to interact with enzymes and regulatory elements, researchers can gain a deeper understanding of the specific structural requirements for activity and potentially design compounds with targeted effects on this essential metabolic pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.